

An In-Depth Technical Guide to Diphenylpropynone: Nomenclature, Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diphenylpropynone*

Cat. No.: *B1199339*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-diphenyl-2-propyn-1-one, a molecule of interest in organic synthesis and medicinal chemistry. This document covers its systematic and alternative names, physicochemical properties, detailed synthetic protocols, and an exploration of its potential biological activities based on structurally related compounds.

Nomenclature and Alternative Names

1,3-Diphenyl-2-propyn-1-one is the systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound. Due to its structural features, it is also known by several alternative names and synonyms in scientific literature and chemical databases. Understanding these different naming conventions is crucial for effective literature searches and clear communication in a research setting.

The primary synonyms for 1,3-diphenyl-2-propyn-1-one include:

- Benzoylphenylacetylene
- 3-Phenylpropiolophenone
- Phenylethynyl phenyl ketone

- β -Phenylpropiolophenone
- 1-Benzoyl-2-phenylacetylene
- 2-Propyn-1-one, 1,3-diphenyl-

The Chemical Abstracts Service (CAS) Registry Number for this compound is 7338-94-5.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of 1,3-diphenyl-2-propyn-1-one are summarized in the table below.

Property	Value
Molecular Formula	$C_{15}H_{10}O$
Molar Mass	206.24 g/mol
Appearance	Solid
Melting Point	41-46 °C
Boiling Point	136-139 °C at 3 mmHg
Density	1.14 g/cm ³

Synthesis of 1,3-Diphenyl-2-propyn-1-one

The synthesis of 1,3-diphenyl-2-propyn-1-one is most effectively achieved through a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. An alternative approach involves the oxidation of the corresponding alcohol, 1,3-diphenyl-2-propyn-1-ol.

Experimental Protocol: Sonogashira Coupling of Benzoyl Chloride and Phenylacetylene

This protocol outlines a general procedure for the synthesis of 1,3-diphenyl-2-propyn-1-one via a Sonogashira coupling reaction.

Materials:

- Benzoyl chloride
- Phenylacetylene
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$)
- Copper(I) iodide (CuI)
- Anhydrous triethylamine (Et_3N)
- Anhydrous toluene
- Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

- To a dry, two-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add the palladium catalyst (e.g., 1-2 mol%) and copper(I) iodide (e.g., 2-4 mol%).
- Evacuate the flask and backfill with nitrogen three times to ensure an inert atmosphere.
- Add anhydrous toluene, followed by anhydrous triethylamine (2 equivalents).
- To the stirring mixture, add phenylacetylene (1.2 equivalents).
- Finally, add benzoyl chloride (1 equivalent) dropwise to the reaction mixture at room temperature.
- Heat the reaction mixture to a specified temperature (e.g., 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

- Upon completion, cool the reaction mixture to room temperature and filter to remove the triethylamine hydrochloride salt.
- Wash the filter cake with a small amount of toluene.
- Combine the filtrate and washings, and remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford 1,3-diphenyl-2-propyn-1-one.

Experimental Protocol: Oxidation of 1,3-Diphenyl-2-propyn-1-ol

This protocol provides a general method for the synthesis of 1,3-diphenyl-2-propyn-1-one by the oxidation of its corresponding alcohol.

Materials:

- 1,3-Diphenyl-2-propyn-1-ol
- Oxidizing agent (e.g., Pyridinium chlorochromate (PCC), Dess-Martin periodinane)
- Anhydrous dichloromethane (DCM)
- Standard laboratory glassware

Procedure:

- Dissolve 1,3-diphenyl-2-propyn-1-ol (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
- Add the oxidizing agent (e.g., PCC, 1.5 equivalents) portion-wise to the stirring solution at room temperature.
- Monitor the reaction by TLC. The reaction is typically complete within a few hours.
- Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts or periodinane byproducts.

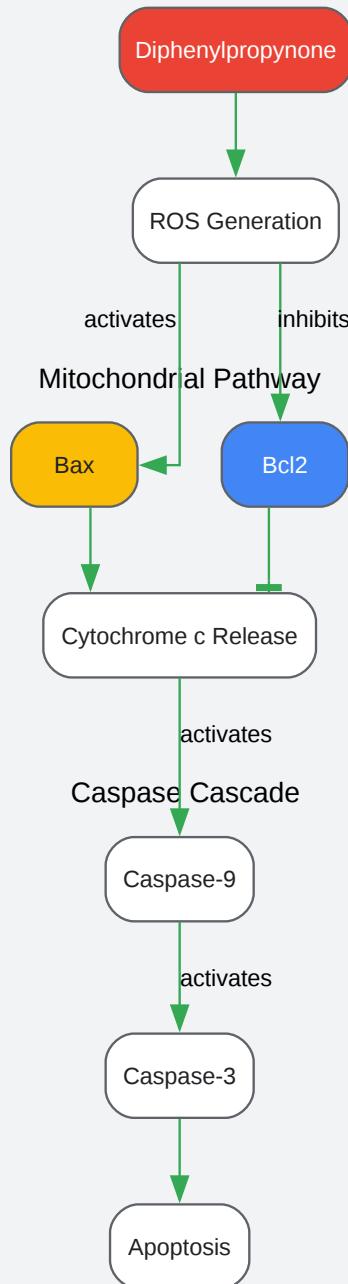
- Wash the filter pad with additional diethyl ether.
- Combine the filtrate and washings, and concentrate under reduced pressure.
- Purify the resulting crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield pure 1,3-diphenyl-2-propyn-1-one.

Potential Biological Activities and Signaling Pathways

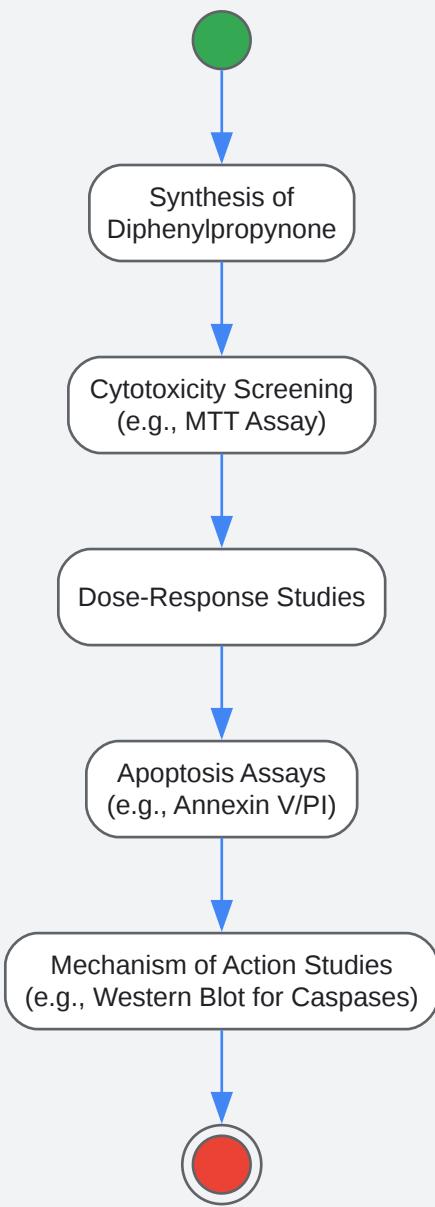
While direct and extensive experimental data on the biological activities of 1,3-diphenyl-2-propyn-1-one are limited in publicly available literature, significant insights can be drawn from its close structural analogs, particularly chalcones (1,3-diphenyl-2-propen-1-ones). Chalcones are a well-studied class of compounds with a broad spectrum of pharmacological activities, including anti-inflammatory and anticancer effects.

Predicted Biological Activities

Based on the established bioactivities of chalcones, 1,3-diphenyl-2-propyn-1-one is predicted to exhibit similar properties:


- Antiproliferative and Cytotoxic Activity: Many chalcone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.^[1] The α,β -unsaturated ketone moiety is a key pharmacophore that can act as a Michael acceptor, reacting with nucleophilic groups in biological macromolecules, which can lead to the inhibition of cell proliferation and induction of apoptosis. It is plausible that the corresponding alkynone, 1,3-diphenyl-2-propyn-1-one, could share this mechanism of action.
- Anti-inflammatory Activity: Certain chalcones are known to be inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. This suggests that 1,3-diphenyl-2-propyn-1-one could also possess anti-inflammatory properties.

Postulated Signaling Pathway: Induction of Apoptosis


Given the cytotoxic potential of related compounds, a likely mechanism of action for 1,3-diphenyl-2-propyn-1-one in cancer cells is the induction of apoptosis. The diagram below illustrates a hypothetical signaling pathway for this process.

Postulated Apoptotic Pathway for Diphenylpropynone

Cellular Stress Induction

Experimental Workflow for Biological Evaluation

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cheonggukjang-Specific Component 1,3-Diphenyl-2-Propanone as a Novel PPAR α / γ Dual Agonist: An In Vitro and In Silico Study [mdpi.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Diphenylpropynone: Nomenclature, Properties, Synthesis, and Biological Significance]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1199339#diphenylpropynone-nomenclature-and-alternative-names>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com